3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate
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Overview
Description
MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol isolated from the liver of the dogfish shark. It is a potent and highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling and other cellular processes. MSI-1436 has shown promise in various therapeutic areas, including regenerative medicine, metabolic disorders, and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSI-1436 involves several steps, starting from cholesterolThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of MSI-1436 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
MSI-1436 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MSI-1436 can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
MSI-1436 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and protein phosphorylation.
Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.
Medicine: Explored as a therapeutic agent for conditions such as diabetes, obesity, and cancer.
Mechanism of Action
MSI-1436 exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B) through a non-competitive allosteric mechanism. This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake. Additionally, MSI-1436 modulates other cellular pathways, including those involved in cell proliferation, apoptosis, and stress responses .
Comparison with Similar Compounds
Similar Compounds
Squalamine: Another aminosterol with antimicrobial and antiangiogenic properties.
Ertiprotafib: A small-molecule PTP1B inhibitor with similar therapeutic potential.
Uniqueness of MSI-1436
MSI-1436 is unique due to its high selectivity for PTP1B and its ability to stimulate tissue regeneration. Unlike other PTP1B inhibitors, MSI-1436 has shown efficacy in promoting heart and skeletal muscle regeneration in animal models, making it a promising candidate for regenerative medicine .
Properties
IUPAC Name |
[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870169 |
Source
|
Record name | 3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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